molecular formula C11H21NO3 B6209327 tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 120616-07-1

tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate

Cat. No.: B6209327
CAS No.: 120616-07-1
M. Wt: 215.3
InChI Key:
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Description

tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopropyl group substituted with a 3-hydroxypropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

Tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, also known as 3-(Boc-amino)-1-propanol , is an amine-protected, difunctional reagent It’s known to be employed in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that the compound can be used as a reagent in various chemical reactions. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile. This suggests that the compound may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They play a role in membrane fusion and in the regulation of the curvature of the membrane. Ornithine is an amino acid that plays a role in the urea cycle, a process that detoxifies ammonia in the liver. The compound could potentially affect these biochemical pathways and their downstream effects.

Result of Action

Given its role in the synthesis of phosphatidyl ethanolamines and ornithine , it can be inferred that the compound may influence the levels of these molecules in cells, potentially affecting cellular functions such as membrane dynamics and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(3-hydroxypropyl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a model compound to investigate the metabolism and toxicity of carbamate derivatives.

Medicine: this compound has potential applications in drug development. Carbamate derivatives are known for their pharmacological activities, including as inhibitors of enzymes like acetylcholinesterase.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    tert-butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the cyclopropyl group.

    tert-butyl N-cyclopropylcarbamate: Similar structure but lacks the hydroxypropyl group.

    tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but has a shorter hydroxyalkyl chain.

Uniqueness: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is unique due to the presence of both the cyclopropyl and hydroxypropyl groups. This combination imparts distinct chemical and biological properties, such as increased steric hindrance and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves the reaction of tert-butyl N-cyclopropylcarbamate with 3-chloropropan-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-cyclopropylcarbamate", "3-chloropropan-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butyl N-cyclopropylcarbamate and 3-chloropropan-1-ol to a reaction flask", "Add base to the reaction flask and stir the mixture at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

120616-07-1

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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